molecular formula C13H16F2N2O3S B2443162 N'-(3,4-difluorophenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]ethanediamide CAS No. 2309584-65-2

N'-(3,4-difluorophenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]ethanediamide

Cat. No.: B2443162
CAS No.: 2309584-65-2
M. Wt: 318.34
InChI Key: WSKQQKBZZVSMDL-UHFFFAOYSA-N
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Description

N’-(3,4-difluorophenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]ethanediamide is a synthetic organic compound that features a difluorophenyl group and a hydroxy-methylsulfanyl butyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,4-difluorophenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]ethanediamide typically involves multi-step organic reactions. The process may start with the preparation of the 3,4-difluorophenyl precursor, followed by the introduction of the ethanediamide moiety. The hydroxy and methylsulfanyl groups are then introduced through subsequent reactions. Common reagents used in these steps include fluorinating agents, amines, and thiols, under conditions such as controlled temperature and pH.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(3,4-difluorophenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or KMnO4.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like NaBH4.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, H2O2

    Reduction: NaBH4, LiAlH4

    Substitution: Nucleophiles such as amines or thiols

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization and modification.

Biology

In biological research, N’-(3,4-difluorophenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]ethanediamide may be studied for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its unique structure may offer therapeutic benefits in treating certain diseases.

Industry

In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N’-(3,4-difluorophenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]ethanediamide would depend on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N’-(3,4-difluorophenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]ethanediamide
  • N’-(3,4-difluorophenyl)-N-[2-hydroxy-4-(ethylsulfanyl)butyl]ethanediamide
  • N’-(3,4-difluorophenyl)-N-[2-hydroxy-4-(methylsulfanyl)pentyl]ethanediamide

Uniqueness

The uniqueness of N’-(3,4-difluorophenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]ethanediamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

N'-(3,4-difluorophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2N2O3S/c1-21-5-4-9(18)7-16-12(19)13(20)17-8-2-3-10(14)11(15)6-8/h2-3,6,9,18H,4-5,7H2,1H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKQQKBZZVSMDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(CNC(=O)C(=O)NC1=CC(=C(C=C1)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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